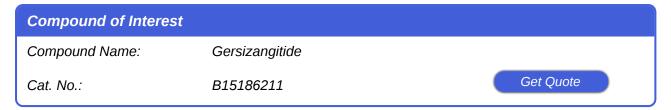


# Application Notes and Protocols for Intravitreal Injection of Gersizangitide in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Gersizangitide, also known as AXT-107, is a novel synthetic peptide with a dual mechanism of action that holds significant promise for the treatment of neovascular retinal diseases such as diabetic macular edema and wet age-related macular degeneration.[1][2] This 20-amino acid peptide, derived from collagen IV, functions as a potent angiogenesis inhibitor.[3] Its unique therapeutic action involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling and the activation of the Tie2 receptor pathway, both of which are critical in the pathogenesis of retinal vascular diseases.[2][4] Preclinical studies in various animal models have demonstrated the efficacy of Gersizangitide in reducing vascular leakage, neovascularization, and inflammation following intravitreal administration.

These application notes provide detailed protocols for the intravitreal injection of **Gersizangitide** in common animal models used in ophthalmic research, including mice, rats, and rabbits. The aim is to offer a standardized methodology to facilitate further preclinical evaluation of this promising therapeutic agent.

#### **Mechanism of Action**

**Gersizangitide** exerts its anti-angiogenic and vasostabilizing effects through a dual mechanism:



- VEGF Pathway Inhibition: Gersizangitide binds to integrins ανβ3 and α5β1, which disrupts
  the formation of the VEGFR2-β3 complex. This action inhibits the phosphorylation of
  VEGFR2, a key step in the VEGF signaling cascade that promotes angiogenesis and
  increases vascular permeability.
- Tie2 Pathway Activation: By binding to integrins, **Gersizangitide** also facilitates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). Tie2 activation is crucial for maintaining vascular stability and reducing vascular leakage. This potentiation of the Ang2/Tie2 signaling pathway complements the anti-VEGF action, offering a more comprehensive therapeutic approach.

Caption: Dual mechanism of action of Gersizangitide.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **Gersizangitide**.

Table 1: Preclinical Data for Intravitreal Gersizangitide in Animal Models



Parameter	Animal Model	Gersizangitide Dose	Key Findings	Reference
Tie2 Phosphorylation	Mouse (Oxygen- Induced Ischemic Retinopathy)	1 μg (single intravitreal injection)	Enhanced phosphorylation of Tie2 in retinal neovascular endothelial cells.	
Vascular Leakage	Mouse (LPS- Induced Uveitis)	1 μg (single intravitreal injection)	Inhibited vascular leakage and reduced albumin levels in the vitreous humor.	_
Vascular Leakage	Rabbit	Not specified	Significantly reduced VEGF-induced vascular leakage by 86% at 1 month and 70% at 2 months.	
Subretinal Neovascularizati on	Mouse	Not specified	Suppressed subretinal neovascularizatio n.	

Table 2: Clinical Trial Dosing of Gersizangitide



Trial Phase	Indication	Route of Administration	Dose Strengths	Reference
Phase I/II (DISCOVER)	Neovascular Age-Related Macular Degeneration (nAMD)	Suprachoroidal Injection	125 μg, 250 μg, 500 μg	
Phase I/II (CONGO)	Diabetic Macular Edema (DME)	Not specified	Not specified	_

# Experimental Protocols: Intravitreal Injection of Gersizangitide

The following are generalized protocols for the intravitreal injection of **Gersizangitide** in mice, rats, and rabbits. These should be adapted and refined according to specific experimental needs and institutional guidelines (IACUC).

### **General Preparation and Best Practices**

- Aseptic Technique: All procedures should be performed under aseptic conditions to minimize the risk of infection. This includes using sterile instruments, solutions, and a clean working area.
- Anesthesia: Appropriate general anesthesia is required for the procedure. The depth of anesthesia should be monitored throughout.
- Ocular Surface Preparation: The ocular surface and periocular area should be disinfected prior to injection.
- Post-Procedure Care: Application of a topical antibiotic and monitoring for adverse events are crucial.

## **Protocol 1: Intravitreal Injection in Mice Materials**



- Gersizangitide solution (prepared in a sterile vehicle)
- Anesthetic cocktail (e.g., ketamine/xylazine)
- Topical proparacaine hydrochloride (0.5%)
- Povidone-iodine solution (5%)
- Sterile saline
- Topical antibiotic ointment
- · Heating pad
- Dissecting microscope
- 33-gauge or 34-gauge needles
- Microsyringe (e.g., Hamilton syringe) capable of delivering 0.5-1 μL

#### **Procedure**

- Animal Preparation:
  - Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
  - Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
  - Place the mouse on a heating pad to maintain body temperature.
- Ocular Surface Preparation:
  - Under a dissecting microscope, apply one drop of topical proparacaine to the cornea.
  - Gently clean the ocular surface and surrounding area with a cotton swab soaked in 5% povidone-iodine solution.
- Intravitreal Injection:



- $\circ$  Load the microsyringe with the desired volume of **Gersizangitide** solution (typically 0.5 μL to 1 μL).
- Ensure no air bubbles are present in the syringe.
- Gently proptose the eye.
- Using a 33-gauge or 34-gauge needle, carefully insert the needle through the sclera, approximately 1-2 mm posterior to the limbus, avoiding the lens.
- Slowly inject the solution into the vitreous cavity.
- Hold the needle in place for 10-15 seconds to prevent reflux.
- Slowly withdraw the needle.
- Post-Injection Care:
  - Apply a topical antibiotic ointment to the injected eye.
  - Monitor the animal until it has fully recovered from anesthesia.
  - Observe for any signs of distress, inflammation, or infection in the following days.

## Protocol 2: Intravitreal Injection in Rats Materials

- · Gersizangitide solution
- Anesthetic (e.g., ketamine 80mg/kg and xylazine 8mg/kg)
- Topical anesthetic (e.g., 0.5% alcaine)
- Topical antibiotic ointment (e.g., Tobrex)
- 30-gauge needle for puncture
- Glass micropipette or 32-34G needle for injection



Microsyringe or 1 mL syringe connected to a glass pipette

#### **Procedure**

- Animal Preparation:
  - Anesthetize the rat via intraperitoneal injection.
  - Apply a drop of topical anesthetic to the eye.
  - Position the rat under a dissecting microscope.
- Intravitreal Injection:
  - Use a 30-gauge needle to make a puncture through the superior nasal sclera at the pars plana, approximately 1.5 mm from the limbus.
  - A small amount of vitreous may be gently expressed to reduce intraocular pressure.
  - Insert the injection needle or glass pipette through the puncture hole at a 45° angle into the vitreous body, avoiding the lens.
  - Inject the desired volume (typically 2-5 μL) of Gersizangitide solution slowly.
  - Hold the needle in place for a few seconds before gentle withdrawal.
- Post-Injection Care:
  - Apply ophthalmic antibiotic ointment to the eye.
  - Monitor the animal for recovery from anesthesia and any signs of complications.

## Protocol 3: Intravitreal Injection in Rabbits Materials

Gersizangitide solution



- Anesthetic (e.g., tiletamine hydrochloride/zolazepam hydrochloride and xylazine hydrochloride)
- Pupil dilator (e.g., phenylephrine hydrochloride and tropicamide)
- Povidone-iodine solution (5-10%)
- Topical antibiotic
- 30-gauge or 31-gauge needle
- 1 mL syringe

#### **Procedure**

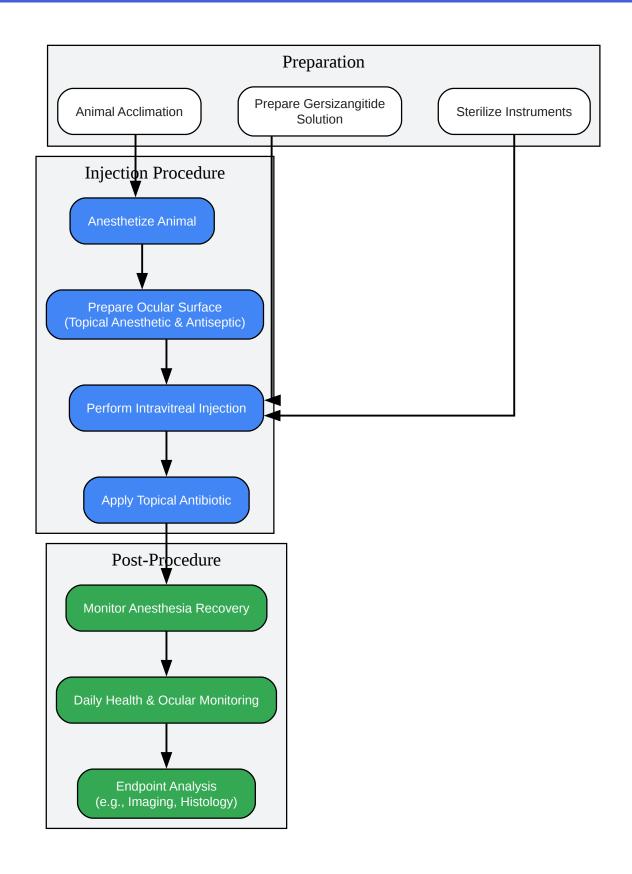
- Animal Preparation:
  - Anesthetize the rabbit via intramuscular injection.
  - Dilate the pupil with appropriate eye drops.
  - Aseptically prepare the periocular skin and conjunctival sac with povidone-iodine.
- Intravitreal Injection:
  - Using a 30-gauge or 31-gauge needle, inject the desired volume of Gersizangitide solution (typically 0.05 mL to 0.1 mL) into the vitreous.
  - The injection site should be approximately 1-1.5 mm posterior to the limbus in the superotemporal quadrant.
  - The needle should be directed towards the mid-vitreous space.
  - Inject the solution slowly and hold the needle in place for about 20 seconds before withdrawal to minimize leakage.
  - Apply gentle pressure to the injection site with a sterile cotton-tip applicator upon needle withdrawal.



- Post-Injection Care:
  - Apply topical antibiotic ointment.
  - Monitor the rabbit for recovery and any signs of ocular inflammation or other complications.

### **Experimental Workflow Visualization**





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**Caption:** General experimental workflow for intravitreal injection of **Gersizangitide**.



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